

Frevecitinib: A Pan-JAK Inhibitor Targeting JAK1, JAK2, JAK3, and TYK2

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Frevecitinib is an orally administered small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By inhibiting these crucial mediators of cytokine signaling, **frevecitinib** demonstrates broad anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the mechanism of action of **frevecitinib**, its inhibitory profile against the four JAK isoforms, and the experimental methodologies employed to characterize its activity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of **frevecitinib**'s core attributes.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate a wide array of cellular processes, including inflammation, immunity, and hematopoiesis. The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2][3] These kinases associate with the intracellular domains of specific cytokine receptors.

Upon cytokine binding, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on

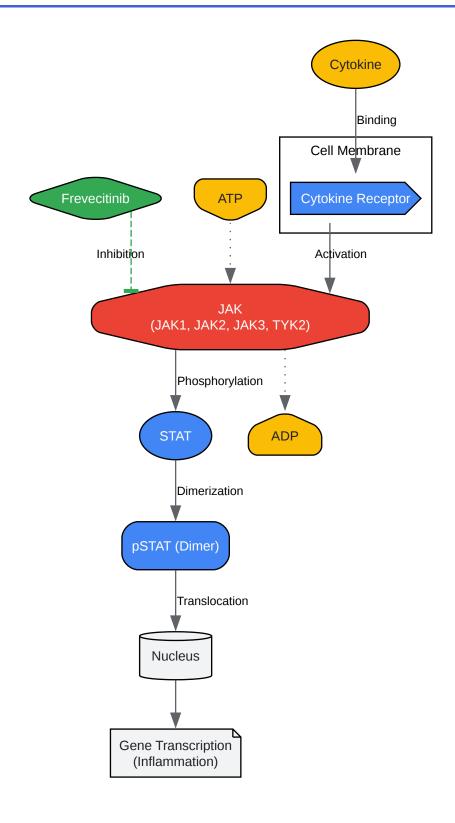


the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[2][3] The specific combination of JAKs involved in signaling varies depending on the cytokine receptor, allowing for diverse biological responses.

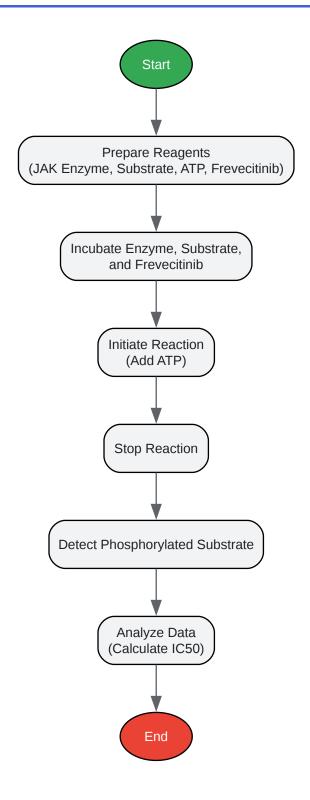
Mechanism of Action of Frevecitinib

Frevecitinib is a competitive inhibitor that binds to the ATP-binding site within the catalytic domain of the JAK enzymes.[1] By occupying this site, **frevecitinib** prevents the binding of ATP, thereby blocking the phosphorylation cascade that is essential for the activation of the JAK-STAT pathway.[4] This inhibition of JAK activity prevents the downstream phosphorylation and activation of STAT proteins, ultimately leading to the suppression of pro-inflammatory gene expression.[3]









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